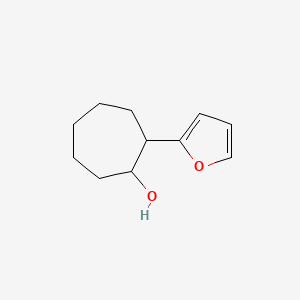

2-(Furan-2-yl)cycloheptan-1-ol

Description

Properties

CAS No. |

115754-88-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(furan-2-yl)cycloheptan-1-ol |

InChI |

InChI=1S/C11H16O2/c12-10-6-3-1-2-5-9(10)11-7-4-8-13-11/h4,7-10,12H,1-3,5-6H2 |

InChI Key |

DMYKVGCQIASCOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Furan 2 Yl Cycloheptan 1 Ol

Retrosynthetic Analysis Strategies for 2-(Furan-2-yl)cycloheptan-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. chemistry.coachpressbooks.pub For this compound, two primary disconnections are most logical.

C-C Bond Disconnection: The most evident disconnection is the carbon-carbon bond between the furan (B31954) ring and the cycloheptane (B1346806) ring. This leads to two potential synthetic routes:

Route A: This pathway considers the furan ring as a nucleophile (a furan anion synthon) and the cycloheptane portion as an electrophile. The furan anion can be generated from furan using a strong base like n-butyllithium to form 2-furyllithium. The corresponding electrophile would be cycloheptanone (B156872). The reaction between these two synthons directly forms the target molecule's carbon skeleton and introduces the hydroxyl group simultaneously. pearson.compressbooks.pub

Route B: Alternatively, the furan ring can act as an electrophile and the cycloheptane as a nucleophile. This is less common for simple furans but could be achieved if the furan ring is appropriately substituted with electron-withdrawing groups.

C-O Bond Disconnection (Functional Group Interconversion): A second retrosynthetic step involves the disconnection of the carbon-oxygen bond of the alcohol. This suggests that the alcohol can be formed from a ketone precursor, specifically 2-(furan-2-yl)cycloheptan-1-one , via a reduction reaction. This precursor ketone then becomes the new target for retrosynthesis, which could be formed via methods like Friedel-Crafts acylation.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

cycloheptan-1-ol_Retrosynthesis.png)

Classical and Contemporary Synthetic Routes to Furan-Substituted Cycloalkanols

The synthesis of furan-substituted cycloalkanols like the target molecule can be achieved by forming the key carbon-carbon bond, constructing one of the rings, and introducing the hydroxyl group at the appropriate stage.

The core of the synthesis lies in the creation of the bond linking the furan and cycloheptane moieties.

Addition of Organofuran Reagents to Cycloheptanone: The most direct method involves the nucleophilic addition of a furan-based organometallic reagent to cycloheptanone. pearson.com This can be accomplished using:

2-Furyllithium: Prepared by the deprotonation of furan with n-butyllithium, this reagent readily attacks the electrophilic carbonyl carbon of cycloheptanone. nih.gov

Furan-2-ylmagnesium bromide (Grignard Reagent): Formed from 2-bromofuran (B1272941) and magnesium, this Grignard reagent offers a classic and effective route to the same intermediate. pressbooks.pubmdpi.com Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol.

Alkylation and Coupling Reactions:

Palladium-Catalyzed Cross-Coupling: Modern methods like the Suzuki or Stille couplings could be employed. For instance, a Suzuki reaction could couple 2-furylboronic acid with a cycloheptene-derived electrophile (like an enol triflate of cycloheptanone), followed by hydration of the double bond. uni-muenchen.de

Sonogashira Coupling: A terminal alkyne and a 2-halofuran can be coupled, followed by cyclization and reduction steps to build the cycloheptane ring and introduce the alcohol. rsc.org

Ring Formation Strategies:

Piancatelli Rearrangement: This acid-catalyzed rearrangement transforms furfuryl alcohols into 4-hydroxycyclopentanones. youtube.com While this typically forms five-membered rings, variations or subsequent ring-expansion strategies could potentially lead to seven-membered ring systems.

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder cycloadditions, which could be a starting point for constructing a complex bicyclic intermediate that is later transformed into the cycloheptanol (B1583049) ring. nih.gov

The hydroxyl group is a key feature of the target molecule, and its introduction can be achieved in several ways.

Direct Introduction via Carbonyl Addition: As described in the previous section, the addition of a 2-furyllithium or Grignard reagent to cycloheptanone is the most straightforward method, as it forms the C-C bond and sets up the tertiary alcohol in a single step. pressbooks.pubnih.gov

Reduction of a Ketone Precursor: An alternative strategy involves the synthesis of 2-(furan-2-yl)cycloheptan-1-one first. This ketone can then be reduced to the target alcohol. This two-step approach offers the significant advantage of allowing for stereoselective reduction methods.

Synthesis of the Ketone: The precursor ketone could potentially be synthesized via a Friedel-Crafts acylation of furan with a cycloheptane-derived acyl chloride, though such reactions on furan can be sensitive.

Reduction Methods: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can efficiently reduce the ketone to the alcohol. d-nb.info

The choice between direct addition and the reduction of a ketone often depends on the availability of starting materials and the desired level of stereochemical control.

Stereoselective Synthesis of this compound

The target molecule possesses two adjacent stereocenters (at C1 and C2 of the cycloheptane ring), meaning it can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These constitute two pairs of enantiomers, which are diastereomers to each other (cis and trans isomers). Achieving stereoselectivity is crucial for applications where a single isomer is required.

Diastereoselectivity refers to the preferential formation of one diastereomer over another (cis vs. trans). This is typically controlled during the reduction of the precursor ketone, 2-(furan-2-yl)cycloheptan-1-one.

Substrate-Controlled Reduction: The facial selectivity of the hydride attack on the ketone is influenced by the steric bulk of the adjacent furan group.

Non-chelating, Sterically Hindered Hydrides: Reagents like L-Selectride are highly sensitive to steric hindrance and will typically attack from the face opposite the bulky furan group, leading to a high diastereomeric ratio.

Less Hindered Hydrides: Reagents like NaBH₄ are less selective and may produce a mixture of cis and trans diastereomers. nih.gov

A study on the ketoreductase-catalyzed reduction of 2-substituted cyclohexanones found that enzymatic methods can produce different ratios of cis and trans products. researchgate.net A similar enzymatic approach could be applied to the cycloheptanone analog.

Table 1: Hypothetical Diastereoselectivity in the Reduction of 2-(Furan-2-yl)cycloheptan-1-one

| Reducing Agent | Proposed Major Diastereomer | Typical Diastereomeric Ratio (dr) | Rationale |

| NaBH₄ (Sodium borohydride) | Mixture | Low (e.g., 2:1 to 5:1) | Small hydride, less sensitive to steric hindrance. |

| L-Selectride® | trans | High (e.g., >20:1) | Bulky hydride attacks from the less hindered face (anti to furan group). |

| DIBAL-H (at low temp.) | cis | Moderate to High | Can be influenced by coordination to the furan oxygen, directing attack. |

| Ketoreductase Enzyme | Varies | Potentially very high | Enzyme active site provides a specific 3D environment for the reaction. researchgate.net |

Enantioselective synthesis aims to produce a single enantiomer. This can be achieved through several advanced catalytic methods.

Asymmetric Reduction of the Ketone: Chiral catalysts can be used to reduce the precursor ketone, 2-(furan-2-yl)cycloheptan-1-one, to a single enantiomer of the alcohol.

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane (B79455) to achieve high enantioselectivity for the reduction of various ketones.

Asymmetric Transfer Hydrogenation: Catalysts based on ruthenium or rhodium with chiral ligands can transfer hydrogen from a source like isopropanol (B130326) or formic acid with high enantiomeric excess (ee).

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of the alcohol, allowing the other to be isolated in high purity.

Enzymatic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective at enantioselectively acylating one enantiomer of a racemic alcohol, leaving the unreacted enantiomer in high ee. researchgate.net This method has been successfully applied to various 1-(furan-2-yl)ethanols. researchgate.netbohrium.com

Asymmetric Addition to the Ketone: The addition of a furan nucleophile to cycloheptanone can be rendered enantioselective.

Chiral Ligand-Mediated Addition: The reaction of a di(furan-2-yl)zinc or a furan-Grignard reagent with cycloheptanone in the presence of a chiral ligand (e.g., a chiral amino alcohol) can induce high enantioselectivity. Organocatalysis using chiral amines to form a chiral enamine from the ketone is also a powerful strategy for conjugate additions. mdpi.comacs.org

Table 2: Potential Enantioselective Methods for this compound Synthesis

| Method | Precursor(s) | Catalyst/Reagent | Expected Outcome |

| Asymmetric Reduction | 2-(Furan-2-yl)cycloheptan-1-one | (S)-CBS catalyst + BH₃ | (S,S)- or (S,R)-alcohol (High ee) |

| Asymmetric Reduction | 2-(Furan-2-yl)cycloheptan-1-one | Chiral Ru-diamine catalyst + HCOOH/NEt₃ | Chiral alcohol (High ee) |

| Enzymatic Kinetic Resolution | Racemic this compound | Lipase (e.g., CAL-B) + Vinyl Acetate (B1210297) | One enantiomer of alcohol and one of acetate (High ee) researchgate.net |

| Asymmetric Addition | Cycloheptanone + Di(furan-2-yl)zinc | Chiral amino alcohol ligand | Chiral alcohol (High ee) |

Green Chemistry Principles in the Synthesis of Furan-Containing Cycloheptanols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. d-nb.info Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they minimize the generation of waste.

In the context of synthesizing furan-containing cycloheptanols, cycloaddition reactions represent a powerful and atom-economical approach. For instance, the [4+3] cycloaddition of C2-functionalized furans with oxyallyl cations can generate versatile polyfunctionalized cycloheptane synthons. These reactions proceed with high efficiency, incorporating most of the atoms from the starting materials into the final product. While not a direct route to this compound, the resulting cycloadducts can be further transformed into the target molecule.

Another strategy with perfect atom economy involves the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes, which can generate furan-derived intermediates that can be trapped to yield polycyclic products. d-nb.infomdpi.com Although this example involves a cyclooctyne, the principle of maximizing atom economy through cycloaddition is broadly applicable.

The table below illustrates the concept of atom economy in reactions relevant to the synthesis of furan-containing cyclic compounds.

| Reaction Type | Reactants | Product | Atom Economy |

| [4+3] Cycloaddition | Furan, Oxyallyl cation | Cycloheptane synthon | High |

| 1,3-Dipolar Cycloaddition | Acetylenedicarboxylate, Cyclooctyne | Furan-derived polycycle | 100% d-nb.infomdpi.com |

| Grignard Reaction | 2-Bromofuran, Mg, Cycloheptanone | This compound | Moderate |

| Reduction (e.g., with NaBH4) | 2-(Furan-2-yl)cycloheptanone, NaBH4 | This compound | Moderate |

This table presents a conceptual overview of atom economy for different reaction types that could be employed in the synthesis of the target compound. The values are qualitative and serve to illustrate the principle.

The choice of solvents and catalysts plays a critical role in the environmental footprint of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and recyclable solvents, as well as the development of highly efficient and recyclable catalytic systems.

Solvent Selection:

The use of greener solvents is a key aspect of sustainable synthesis. chempoint.com Water is an ideal green solvent due to its non-toxicity and abundance. tandfonline.com While organometallic reactions like the Grignard reaction traditionally require anhydrous organic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), research has explored aqueous or biphasic systems for similar transformations. beyondbenign.orgacs.org For instance, zinc-mediated Grignard-type reactions can be performed in aqueous conditions, significantly reducing the reliance on volatile and flammable organic solvents. beyondbenign.org Furthermore, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from furfural (B47365), offer a more sustainable alternative to traditional ethers, exhibiting better stability and facilitating easier product recovery. chempoint.com The solvent can have a significant effect on reaction rates and product distribution, as seen in the hydrodeoxygenation of furan-containing compounds. researchgate.net

Catalytic Systems:

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. researchgate.netdiva-portal.org For the synthesis of furan-containing alcohols, both biocatalysts and chemocatalysts offer green alternatives to stoichiometric reagents.

Biocatalysis: Enzymes, such as carbonyl reductases and lipases, can be employed for the synthesis of chiral furan alcohols with high enantioselectivity under mild reaction conditions. nih.govacs.orgbohrium.com For example, the asymmetric bioreduction of 1-(furan-2-yl)ethanone to (R)-1-(furan-2-yl)ethanol has been achieved with high yield and enantiomeric excess using Lactobacillus paracasei. bohrium.com This approach avoids the use of toxic metals and harsh reagents. The integration of biocatalysis with chemical catalysis in chemoenzymatic routes further expands the possibilities for synthesizing complex chiral molecules from bio-based furan derivatives. nih.gov

Homogeneous and Heterogeneous Catalysis: The use of transition metal catalysts, particularly those based on abundant and less toxic metals, is a key area of research. Rhodium(I) catalysts have been developed for C-C bond formation reactions and can be supported on polymers to allow for recycling. nih.gov Iron-catalyzed cross-coupling reactions also represent a greener alternative to palladium-based systems. diva-portal.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous as they can be easily separated and reused. researchgate.net For instance, solid acid catalysts like niobic acid have been used for the synthesis of linear alkylbenzenes from furan. acs.org

The following table summarizes various catalytic systems and their green chemistry attributes relevant to the synthesis of furan-containing alcohols.

| Catalyst Type | Example | Reaction | Green Attributes |

| Biocatalyst | Lactobacillus paracasei | Asymmetric reduction of a furan ketone | High enantioselectivity, mild conditions, renewable bohrium.com |

| Biocatalyst | Carbonyl reductases (e.g., ScCR, YueD) | Asymmetric reduction of 3-acetamido-5-acetylfuran | High yield and enantiomeric excess nih.gov |

| Homogeneous Catalyst | Polymer-supported Rh(I) | C-C bond formation | Recyclable catalyst nih.gov |

| Heterogeneous Catalyst | Niobic acid | Diels-Alder/dehydration of furan and alkenes | Solid acid, potentially recyclable acs.org |

| Organocatalyst | Tetrahydrothiophene | Synthesis of substituted furfuryl alcohols | Metal-free catalysis bohrium.com |

This table provides examples of catalytic systems that align with green chemistry principles and could be adapted for the synthesis of the target molecule.

Development of Novel Synthetic Pathways for this compound

A plausible and direct, though not explicitly documented, pathway to this compound involves a two-step sequence:

Nucleophilic Addition of a Furan Moiety to Cycloheptanone: This can be achieved using an organometallic furan reagent, such as 2-furyllithium or a 2-furyl Grignard reagent. nih.gov These nucleophiles would attack the electrophilic carbonyl carbon of cycloheptanone to form a tertiary alkoxide, which upon aqueous workup, would yield the corresponding tertiary alcohol.

Reduction of the Carbonyl Group: If the starting material is 2-(furan-2-yl)cycloheptanone, a selective reduction of the ketone functionality would be required. This can be achieved using a variety of reducing agents, such as sodium borohydride. For stereoselective reductions, enzymatic or chiral catalytic systems could be employed to control the formation of specific diastereomers of the final alcohol.

Alternative novel pathways could involve:

Domino Reactions: A domino reaction could be designed where the formation of the furan ring and its attachment to the cycloheptane moiety occur in a single pot. For example, a tandem Michael addition/cycloisomerization of enynes and keto-methylenes has been used to synthesize diversely functionalized furans. acs.org Adapting such a strategy to include a cycloheptanone precursor could provide a streamlined route.

[4+3] Cycloaddition/Annulation: As mentioned earlier, [4+3] cycloaddition reactions can form the cycloheptane ring. researchgate.net A furan annulated with a cycloheptane ring could be synthesized via a zinc-catalyzed [4+3] cycloaddition of a carbonyl ene-yne with a diene. researchgate.net Subsequent functional group manipulations would be necessary to arrive at the target alcohol.

Condensation and Reduction: The condensation of furfural with cycloheptanone can yield 2,7-bis(furfurylidene)cycloheptanone. anu.edu.au While this leads to a difunctionalized product, selective reduction of one of the exocyclic double bonds and the carbonyl group could potentially lead to the desired product, although selectivity would be a significant challenge.

The following table outlines a potential synthetic pathway and highlights areas for the application of novel and green methodologies.

| Step | Transformation | Reagents and Conditions | Green Chemistry Considerations |

| 1 | Nucleophilic addition of furan to cycloheptanone | 2-Furyllithium or 2-Furylmagnesium bromide in THF or 2-MeTHF, followed by aqueous workup | Use of bio-based 2-MeTHF as a solvent. chempoint.com |

| 2 | Reduction of 2-(furan-2-yl)cycloheptanone | NaBH4 in ethanol; or Biocatalytic reduction with a ketoreductase | Use of mild reducing agents; biocatalysis for stereoselectivity and green conditions. unimi.itbohrium.com |

| Alternative: [4+3] Cycloaddition | Furan derivative + oxyallyl cation | Various, often metal-catalyzed | High atom economy, potential for stereocontrol. |

| Alternative: Domino Reaction | Enynes + keto-methylenes | DBU-mediated | Metal-free, high atom economy, step efficiency. acs.org |

This table conceptualizes potential synthetic routes and is based on analogous reactions reported in the literature.

Stereochemical and Conformational Analysis of 2 Furan 2 Yl Cycloheptan 1 Ol

Elucidation of Chirality and Relative Stereochemistry in 2-(Furan-2-yl)cycloheptan-1-ol

The structure of this compound features two stereogenic centers, which are key to understanding its stereoisomerism. These chiral centers are located at the C1 and C2 positions of the cycloheptane (B1346806) ring, where the hydroxyl (-OH) and the furan-2-yl substituents are attached, respectively. The presence of two distinct chiral centers means that the compound can exist as four possible stereoisomers, comprising two pairs of enantiomers.

The relationship between the hydroxyl and furan (B31954) groups defines the relative stereochemistry, which is categorized as either cis or trans. libretexts.org

Cis Isomers : In the cis configuration, the hydroxyl and furan-2-yl groups are positioned on the same face of the cycloheptane ring. This arrangement corresponds to the (1R, 2S) and (1S, 2R) stereoisomers, which are enantiomers of each other.

Trans Isomers : Conversely, the trans configuration places the two substituents on opposite faces of the ring. The (1R, 2R) and (1S, 2S) stereoisomers represent this arrangement and are also an enantiomeric pair.

The determination of whether a synthesized sample is the cis or trans isomer is fundamental and typically relies on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), which can probe the spatial relationships between atoms. windows.net

Table 1: Possible Stereoisomers of this compound

| Absolute Configuration | Relative Stereochemistry | Relationship |

|---|---|---|

| (1R, 2R) | trans | Enantiomer of (1S, 2S) |

| (1S, 2S) | trans | Enantiomer of (1R, 2R) |

| (1R, 2S) | cis | Enantiomer of (1S, 2R) |

| (1S, 2R) | cis | Enantiomer of (1R, 2S) |

Conformational Landscape of the Cycloheptane Ring in this compound

Unlike the well-defined chair conformation of cyclohexane, the seven-membered cycloheptane ring is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformations. The two most stable conformations for cycloheptane are the twist-chair (TC) and the twist-boat (TB), with the twist-chair generally being of lower energy. researchgate.net The presence of the bulky furan-2-yl group and the hydroxyl group at adjacent positions in this compound introduces steric and electronic factors that influence the conformational preference of the ring.

Ring Puckering and Inversion Pathways

The conformational flexibility of the cycloheptane ring is described by its puckering. For a seven-membered ring, the various shapes it can adopt, such as the chair (C), boat (B), twist-chair (TC), and twist-boat (TB), are points on a complex potential energy surface. These conformations can interconvert through low-energy pathways, a process known as pseudorotation. researchgate.net

For a substituted cycloheptanol (B1583049), the molecule will preferentially adopt the conformation that minimizes unfavorable steric interactions. The interconversion between different TC and TB forms involves changes in dihedral angles across the ring, effectively "flipping" the ring from one conformation to another. The energy barriers for these interconversions are generally low, leading to a dynamic equilibrium at room temperature, though one conformation is typically more populated than others.

Table 2: Calculated Relative Energies of Cycloheptane Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair (TC) | 0.00 |

| Chair (C) | 1.4 |

| Twist-Boat (TB) | 2.1 |

| Boat (B) | 2.5 |

Note: Energies are approximate values for unsubstituted cycloheptane and serve as a baseline for understanding the inherent preferences of the ring system.

Axial vs. Equatorial Preferences of Substituents

In any given conformation of the cycloheptane ring, the substituents can occupy positions that are broadly classified as pseudo-axial (pointing roughly perpendicular to the ring's mean plane) or pseudo-equatorial (pointing roughly outwards from the ring's periphery). As a general principle in conformational analysis, bulky substituents prefer to occupy equatorial-like positions to minimize steric strain arising from interactions with other atoms across the ring. msu.edu

For this compound, both the furan and hydroxyl groups will have a preference for pseudo-equatorial orientations. The conformational equilibrium will therefore favor the twist-chair or twist-boat conformer that allows both substituents, or at least the bulkier furan group, to adopt such a position. The cis and trans isomers will have different accessible conformations to achieve this, with the relative stability of the isomers being intrinsically linked to how well they can accommodate their substituents in low-energy pseudo-equatorial roles.

Stereoelectronic Effects of the Furan and Hydroxyl Moieties on Conformation

Beyond simple steric bulk, stereoelectronic effects—interactions involving the electronic orbitals of the substituents—play a crucial role in determining the most stable conformation.

A significant stereoelectronic interaction in this compound is the potential for intramolecular hydrogen bonding. libretexts.org The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom within the furan ring can act as a hydrogen bond acceptor. libretexts.orggre.ac.uk The formation of a five- or six-membered hydrogen-bonded ring (depending on the exact ring pucker) can significantly stabilize a conformation that brings these two groups into close proximity, even if that conformation is not the most favorable from a purely steric standpoint. This interaction would be most prominent in the cis-isomer, where the -OH and furan groups are on the same face of the ring, potentially locking the molecule into a specific twist-chair or twist-boat conformation. Such hydrogen bonds are often studied by examining the NMR chemical shift of the hydroxyl proton in different solvents. researchgate.net

Experimental Methodologies for Stereochemical and Conformational Assignment

Determining the complex three-dimensional structure of a molecule like this compound in solution requires sophisticated experimental techniques. nih.govresearchgate.net Quantum mechanical calculations are often used alongside experimental data to refine conformational models. auremn.org.br

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for the conformational and stereochemical analysis of organic molecules in solution. auremn.org.br

¹H NMR Coupling Constants: The magnitude of the through-bond coupling constant (³J) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between the protons on C1, C2, and the adjacent methylene (B1212753) groups, chemists can estimate the dihedral angles and thus deduce the preferred conformation of the seven-membered ring and the relative orientation of the substituents.

¹³C NMR Chemical Shifts: The chemical shift of a carbon atom is highly sensitive to its local electronic and steric environment. For instance, carbons involved in sterically crowded (e.g., pseudo-axial) arrangements typically resonate at a different frequency than those in less crowded (e.g., pseudo-equatorial) environments. Analysis of the ¹³C NMR spectrum can help identify the major conformer in the equilibrium.

2D-NOESY/ROESY Spectroscopy: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected by bonds. columbia.edunanalysis.com A 2D NOESY (or ROESY) experiment reveals correlations between protons that are spatially proximate. columbia.edu This is invaluable for:

Determining Relative Stereochemistry: A strong NOE between the proton on C1 (H-C1-OH) and the proton on C2 (H-C2-Furan) would be a definitive indicator of a cis relationship. The absence of this correlation would suggest a trans relationship.

Assigning Conformation: NOE signals between the substituents and specific protons on the cycloheptane ring can confirm pseudo-axial or pseudo-equatorial orientations, helping to pinpoint the exact twist-chair or twist-boat conformation. researchgate.netresearchgate.net

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, the dynamic processes of the molecule can be studied. copernicus.org At low temperatures, the interconversion between conformers can be slowed or "frozen out" on the NMR timescale, allowing the individual signals of different conformers to be observed. This allows for the direct measurement of the population ratio of conformers and the calculation of the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational equilibrium.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov For this compound, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and torsional angles. researchgate.netiucr.org

This technique would unequivocally establish the relative stereochemistry of the hydroxyl and furan groups as either cis or trans. Furthermore, it would reveal the specific conformation of the flexible seven-membered ring in the crystalline form, which is often one of the low-energy conformations such as a twist-chair or chair. beilstein-journals.org The crystal packing, including any intermolecular interactions like hydrogen bonding involving the hydroxyl group, would also be elucidated. nih.goviucr.org While no specific crystal structure for this compound is publicly available, analysis of related cycloheptanol derivatives provides a strong precedent for the utility of this method.

| Parameter | Information Gained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. researchgate.net |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of every atom in the molecule. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Torsional Angles | The conformation of the cycloheptane ring and the orientation of the substituents. |

| Intermolecular Interactions | Hydrogen bonding and other forces that govern the crystal packing. nih.gov |

Chiral Chromatography and Optical Rotation Studies

To separate the enantiomers of this compound and determine their absolute configuration, chiral chromatography and optical rotation are essential techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the analytical and preparative separation of enantiomers. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of CSP is critical and often determined through screening of various column types. For alcohols, polysaccharide-based CSPs are often effective. The separation allows for the determination of the enantiomeric ratio in a mixture. researchgate.net

Once the enantiomers are separated, their optical activity can be measured using a polarimeter. Optical rotation is the rotation of the plane of polarized light by a chiral substance. dokumen.pub One enantiomer will rotate the light in a clockwise direction (+, dextrorotatory), while the other will rotate it by an equal amount in the counter-clockwise direction (-, levorotatory). The specific rotation, [α], is a characteristic physical property of a chiral compound. While optical rotation confirms the chirality of the separated isomers, it does not directly provide the absolute configuration (R or S). This is typically determined by other methods, such as X-ray crystallography of a single enantiomer or its derivative, or by chemical correlation to a compound of known absolute configuration.

| Technique | Purpose | Key Data |

| Chiral HPLC | Separation of the (R)- and (S)-enantiomers. | Retention times of each enantiomer, allowing for quantification of enantiomeric excess. |

| Optical Rotation | Measurement of the ability of each enantiomer to rotate plane-polarized light. | Specific rotation [α] (e.g., [α]D), which is a characteristic value for each enantiomer. |

Computational Approaches to Conformational and Stereochemical Analysis

Computational chemistry provides powerful tools for investigating the stereochemistry and conformational landscape of flexible molecules like this compound, complementing experimental data. uva.esnih.gov

Energy Minimization and Conformational Searching

The seven-membered cycloheptane ring is highly flexible and can adopt several low-energy conformations, such as the twist-chair and twist-boat. acs.orgbiomedres.us Computational methods, particularly those based on Density Functional Theory (DFT), are used to perform a systematic conformational search to identify all possible stable conformers of both the cis and trans diastereomers of this compound. researchgate.netresearchgate.net

The process involves generating a large number of initial geometries and then performing energy minimization on each to find the local energy minima on the potential energy surface. The relative energies of these minimized conformers are then calculated to determine their populations at a given temperature. This analysis can predict the most stable conformation for each diastereomer and provide insights into the energy barriers between them.

| Computational Method | Objective | Expected Outcome |

| Conformational Search (e.g., Molecular Mechanics) | To explore the conformational space and identify potential low-energy structures. | A set of diverse conformers for each diastereomer. |

| Energy Minimization (e.g., DFT) | To find the optimized geometry and energy for each conformer. | Relative energies and Boltzmann populations of the stable conformers. |

Vibrational Spectroscopy Calculations for Conformational Identification

The calculated vibrational frequencies for the different stable conformers of this compound can be compared with experimental infrared (IR) and Raman spectra. researchgate.net Each conformer has a unique set of vibrational modes, and therefore a unique calculated vibrational spectrum. By matching the calculated spectra of the various conformers with the experimental spectrum, it is possible to identify which conformers are present in the sample. dtic.mil This approach is particularly useful for distinguishing between conformers that may be difficult to differentiate by NMR alone.

| Computational Step | Experimental Correlation | Insight Gained |

| Frequency Calculation (DFT) | Comparison with experimental IR and Raman spectra. | Identification of the specific conformers present in the sample and validation of the computational model. |

Computational Chemistry and Theoretical Investigations of 2 Furan 2 Yl Cycloheptan 1 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on furan-containing compounds have been successfully used to investigate a wide range of properties, from reaction mechanisms to electronic structures. pku.edu.cnnih.gov For 2-(furan-2-yl)cycloheptan-1-ol, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A comprehensive DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, revealed a planar conformation and a significant HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability and low chemical reactivity. nih.gov Similar calculations for this compound would provide insights into its kinetic stability and potential for participating in chemical reactions. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Total Energy | -578.9 Hartree |

Note: These values are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for electronic structure calculations. acs.org The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of these calculations. For a molecule like this compound, a basis set such as 6-311++G(d,p) would likely provide a good balance between accuracy and computational expense.

Ab initio calculations can be used to refine the geometries and energies obtained from DFT. Methods such as Møller-Plesset perturbation theory (MP2) can provide a more accurate description of electron correlation effects, which are important for understanding non-covalent interactions.

The analysis of electron density distribution and molecular orbitals provides a visual and intuitive understanding of a molecule's chemical properties. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of this compound. The oxygen atom of the hydroxyl group and the furan (B31954) ring are expected to be nucleophilic sites, while the hydrogen of the hydroxyl group would be an electrophilic site. nih.gov

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The distribution of these orbitals on the this compound molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For many furan derivatives, the HOMO is typically localized on the furan ring, suggesting its susceptibility to electrophilic attack. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. semanticscholar.org

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations in different solvents can reveal how solvent-solute interactions affect the conformational preferences of the flexible cycloheptane (B1346806) ring and the orientation of the furan and hydroxyl substituents. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl group would play a crucial role in stabilizing certain conformations. asianresassoc.orgnih.gov The effect of solvents on the polymerization of furfuryl alcohol has been studied, showing that alcohols can reduce the reaction rate. northwestern.edu

Table 2: Hypothetical Conformational Dihedral Angles of this compound in Different Solvents from MD Simulations

| Dihedral Angle (C1-C2-C(furan)-O(furan)) | Toluene (nonpolar) | Water (polar) |

| Average Angle (degrees) | 120.5 | 115.2 |

| Standard Deviation (degrees) | 15.3 | 20.1 |

Note: These values are hypothetical and intended to illustrate the type of data obtained from MD simulations.

MD simulations are also invaluable for studying the intermolecular interactions between molecules of this compound or with other molecules in a mixture. These interactions are governed by non-covalent forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. libretexts.orgpressbooks.pub

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or larger aggregates in the liquid phase. nih.govmaricopa.edu The furan ring can also participate in stacking interactions with other aromatic rings. nih.gov Understanding these intermolecular forces is essential for predicting the bulk properties of the compound, such as its boiling point, melting point, and solubility. saskoer.ca

Theoretical Studies on Reaction Mechanisms and Kinetics

Transition state analysis is a cornerstone of computational reaction mechanism studies. The transition state is a high-energy, transient molecular configuration that exists between reactants and products. By locating and characterizing the transition state, chemists can understand the energy barrier that must be overcome for a reaction to occur.

For reactions involving furan derivatives, such as the formation of this compound from the reaction of a furan anion with cycloheptanone (B156872), computational methods like Density Functional Theory (DFT) can be used to model the geometry and energy of the transition state. The transition state structure for such a nucleophilic addition would likely show the partial formation of the new carbon-carbon bond between the furan ring and the cycloheptanone carbonyl carbon, as well as partial breaking of the carbonyl double bond.

A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the transition state to the products. For instance, in a theoretical study of the photoinduced ring-opening of furan, the transition state was characterized by an imaginary frequency of 2063 cm⁻¹, which corresponds to the stretching of the C-O bond in the furan ring aip.org.

An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. By plotting the potential energy of the system against the reaction coordinate, one can identify reactants, products, intermediates, and transition states.

Computational studies on the Diels-Alder reactions of furans have provided detailed energy profiles for these cycloadditions. For example, the reaction of furan with maleic anhydride (B1165640) has been shown to have activation energies that are 3-6 kcal/mol higher than the analogous reaction with cyclopentadiene, reflecting the aromatic stabilization of the furan ring nih.gov. The energy profile for such a reaction would show the relative energies of the reactants, the endo and exo transition states, and the corresponding cycloadducts.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of newly synthesized compounds and can provide a deeper understanding of the relationship between molecular structure and spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for these calculations globalresearchonline.net.

For this compound, one would expect distinct chemical shifts for the protons and carbons of the furan ring, the cycloheptyl ring, and the hydroxyl group. The chemical shifts of the furan protons are influenced by the electron-donating effect of the oxygen atom and the substitution pattern. Theoretical calculations can predict these shifts, taking into account the conformational flexibility of the cycloheptyl ring and the orientation of the furan substituent. The chemical shifts of furans can be estimated using substituent chemical shifts (SCS) for substituents at the α and β positions stenutz.eu.

The following table illustrates typical calculated ¹³C NMR chemical shifts for the furan ring in related simple furan derivatives.

| Compound | C2 | C3 | C4 | C5 |

| Furan | 143.2 | 109.8 | 109.8 | 143.2 |

| 2-Methylfuran | 152.0 | 106.5 | 110.0 | 141.0 |

| 2,5-Dimethylfuran | 149.5 | 106.8 | 106.8 | 149.5 |

| (Data based on theoretical calculations for illustrative purposes) |

Similarly, proton-proton coupling constants can be calculated, which provide information about the dihedral angles between adjacent protons and thus the conformation of the molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Computational methods can be used to calculate the vibrational frequencies and intensities of a molecule, which can then be used to generate a theoretical IR and Raman spectrum.

For this compound, the theoretical IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the furan and cycloheptyl rings, and various C-O and C-C stretching and bending vibrations. A theoretical study on furan and its methyl derivatives using DFT (B3LYP/cc-pVTZ) has provided detailed assignments of their vibrational frequencies globalresearchonline.net.

The table below shows a selection of calculated vibrational frequencies for furan.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch | 3241, 3233, 3217, 3207 |

| C=C stretch | 1599, 1520 |

| Ring breathing | 1414 |

| C-O-C stretch | 1150 |

| (Data from theoretical calculations on furan for illustrative purposes) globalresearchonline.net |

These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of experimental vibrational bands.

Quantitative Structure-Activity Relationships (QSAR) for Related Furan Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or other properties. These models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with enhanced properties.

For furan derivatives, QSAR models have been developed for a variety of applications. For example, QSAR studies have been used to model the antimicrobial activity of furan-3-carboxamides, identifying key physicochemical parameters that correlate with their biological effects nih.gov. In another study, QSAR models were developed for furan derivatives as corrosion inhibitors for mild steel, using quantum chemical descriptors such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), dipole moment, and hardness digitaloceanspaces.com.

A typical QSAR study involves the following steps:

Data Set Collection: A set of furan derivatives with known activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSAR equation can then be used to predict the activity of new, untested furan derivatives. For example, a QSAR study on nitrofuran analogues as antitubercular agents identified that the presence of a furan ring substituted with a nitro group is essential for activity aimspress.comaimspress.com. Another study on furanocoumarin derivatives as inhibitors of cytochrome P450 found that properties like lipophilicity, molecular size, and electrostatic potential were significantly related to their inhibitory activity nih.gov. These studies highlight the power of QSAR to elucidate the structural requirements for a desired biological effect in furan-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.